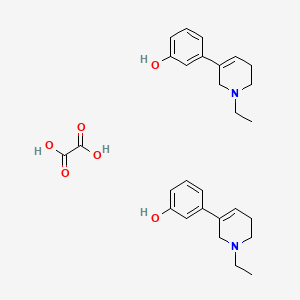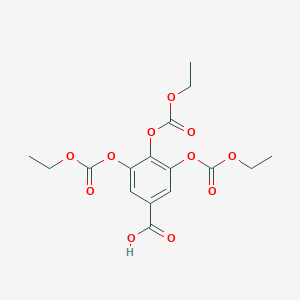
Tricarbethoxygallic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tricarbethoxygallic acid can be synthesized through the esterification of gallic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating gallic acid with ethanol and sulfuric acid under reflux conditions to form the ethyl ester derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethoxycarbonyl groups may be converted to carboxyl groups.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups back to hydroxyl groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Tricarbethoxygallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the interactions of polyphenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of tricarbethoxygallic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant activity is attributed to the presence of multiple ethoxycarbonyl groups, which can stabilize the resulting radicals. Additionally, it can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways.
類似化合物との比較
Gallic Acid: The parent compound, which has three hydroxyl groups instead of ethoxycarbonyl groups.
Propyl Gallate: A derivative of gallic acid with propyl ester groups.
Methyl Gallate: A derivative with methyl ester groups.
Uniqueness: Tricarbethoxygallic acid is unique due to the presence of three ethoxycarbonyl groups, which enhance its lipophilicity and potentially its bioavailability compared to other gallic acid derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
5701-13-3 |
|---|---|
分子式 |
C16H18O11 |
分子量 |
386.31 g/mol |
IUPAC名 |
3,4,5-tris(ethoxycarbonyloxy)benzoic acid |
InChI |
InChI=1S/C16H18O11/c1-4-22-14(19)25-10-7-9(13(17)18)8-11(26-15(20)23-5-2)12(10)27-16(21)24-6-3/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChIキー |
QNGKNXQWCLCEOX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC(=CC(=C1OC(=O)OCC)OC(=O)OCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


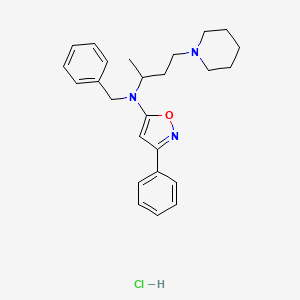

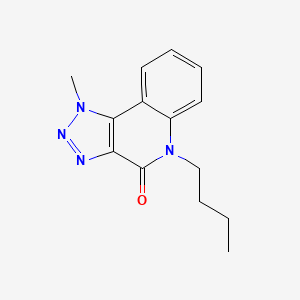

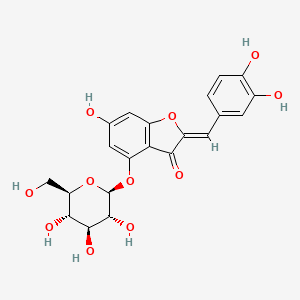
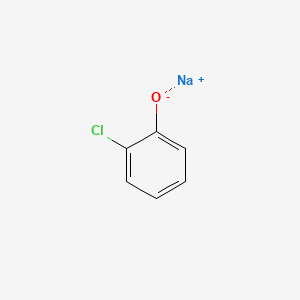
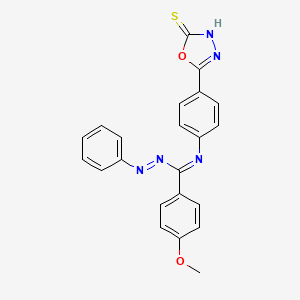
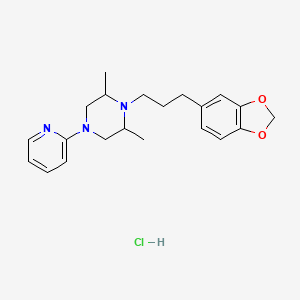
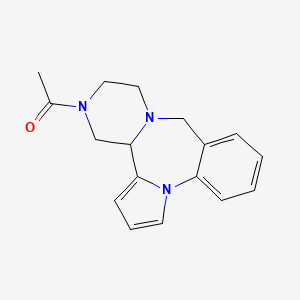
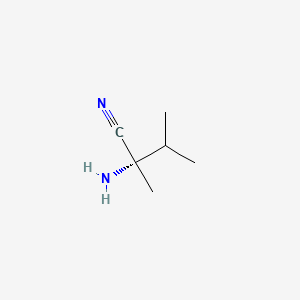
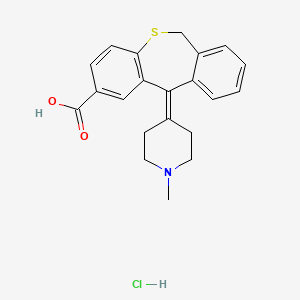

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
